Prezatide copper

Description

BenchChem offers high-quality Prezatide copper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prezatide copper including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

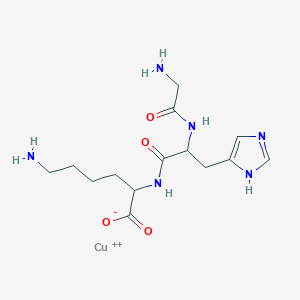

IUPAC Name |

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIFMYRRCMYMN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23CuN6O4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of Prezatide Copper in Orchestrating Wound Healing: A Technical Guide

Foreword: Beyond a Simple Tripeptide

Prezatide copper, a complex of the naturally occurring tripeptide glycyl-L-histidyl-L-lysine (GHK) and copper (II), has emerged as a significant modulator of the intricate wound healing cascade. This technical guide eschews a superficial overview, instead delving into the core mechanisms that underpin its therapeutic potential. For the discerning researcher, scientist, and drug development professional, understanding not just the "what" but the "how" is paramount. This document is structured to provide a comprehensive exploration of Prezatide copper's mechanism of action, supported by field-proven insights and methodologies to empower further investigation and application.

The Wound Healing Orchestra: A Symphony of Cellular and Molecular Events

The process of wound healing is a dynamic and highly regulated symphony of overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Prezatide copper does not act as a solo instrument but rather as a conductor, influencing multiple players and pathways to ensure a harmonious and efficient repair process. Its actions are pleiotropic, impacting everything from initial inflammatory responses to the final tensile strength of the healed tissue.

The Core Mechanisms of Prezatide Copper in Cutaneous Wound Repair

Our in-depth analysis reveals that Prezatide copper's efficacy is not attributable to a single mode of action but rather a synergistic interplay of several key biological activities.

Conductor of Angiogenesis: Fueling the Regenerative Engine

The formation of new blood vessels, or angiogenesis, is a critical bottleneck in wound healing, ensuring the delivery of oxygen, nutrients, and essential cells to the site of injury. Prezatide copper has been demonstrated to be a potent pro-angiogenic agent.[1][2][3]

Causality Behind the Choice of Investigation: Initial observations of accelerated wound closure in the presence of copper-containing compounds led researchers to hypothesize a role in vascularization. The chick chorioallantoic membrane (CAM) assay, a well-established in vivo model for studying angiogenesis, became a logical and informative choice for validating this hypothesis.

Mechanism of Action: Prezatide copper stimulates the expression and secretion of key pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF-2).[1] This upregulation orchestrates the proliferation and migration of endothelial cells, the building blocks of new capillaries.

Signaling Pathway: Pro-Angiogenic Cascade

Caption: Prezatide copper stimulates fibroblasts to upregulate VEGF and FGF-2, promoting angiogenesis.

The Anti-Inflammatory Maestro: Fine-Tuning the Immune Response

While inflammation is a necessary initial step in wound healing, a prolonged or excessive inflammatory response can lead to chronic wounds and fibrosis. Prezatide copper exhibits potent anti-inflammatory properties, helping to resolve inflammation in a timely manner.[1][4]

Mechanism of Action: Prezatide copper modulates the activity of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. By inhibiting the activation of NF-κB, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Signaling Pathway: Anti-Inflammatory Regulation

Caption: Prezatide copper inhibits the activation of NF-κB and p38 MAPK pathways in macrophages.

The Antioxidant Guardian: Protecting Against Oxidative Damage

The wound microenvironment is characterized by high levels of reactive oxygen species (ROS), which can cause cellular damage and impair healing. Prezatide copper functions as a potent antioxidant, both directly and indirectly.

Mechanism of Action: The copper component of Prezatide copper is essential for the activity of the antioxidant enzyme superoxide dismutase (SOD).[5] By providing a bioavailable source of copper, Prezatide copper enhances SOD activity, which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Furthermore, the GHK peptide itself can directly quench harmful free radicals.[6]

The Architect of the Extracellular Matrix: Rebuilding the Scaffolding

The final phase of wound healing involves the remodeling of the extracellular matrix (ECM) to restore the tissue's original strength and integrity. Prezatide copper plays a pivotal role in this process by stimulating the synthesis of key ECM components and modulating the enzymes responsible for its turnover.[4][5][7]

Mechanism of Action: Prezatide copper stimulates fibroblasts to increase the production of collagen and elastin, the primary structural proteins of the skin.[5][7] It also influences the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), ensuring a balanced degradation of damaged matrix and deposition of new, healthy tissue. This modulation helps to minimize scar formation and promote the regeneration of a more normal dermal architecture.

Quantitative Data on Prezatide Copper's Efficacy:

| Parameter | Effect of Prezatide Copper | Source(s) |

| Wound Closure | 40-50% acceleration compared to controls | [8] |

| Collagen Synthesis | Increased production in fibroblasts | [5][7] |

| Angiogenesis | Promotes new blood vessel formation | [1][2][3] |

| Inflammation | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | [1] |

| Antioxidant Activity | Enhances superoxide dismutase (SOD) activity | [5] |

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness and reproducibility of findings, the following detailed protocols are provided for key experiments used to elucidate the mechanism of action of Prezatide copper.

In Vitro Wound Healing (Scratch) Assay

This assay provides a simple yet powerful method to assess the effect of Prezatide copper on cell migration, a crucial component of wound re-epithelialization.

Methodology:

-

Cell Culture:

-

Culture human dermal fibroblasts or keratinocytes in a 6-well plate until a confluent monolayer is formed.

-

Use appropriate growth medium (e.g., DMEM with 10% FBS).

-

-

Scratch Creation:

-

Create a uniform, cell-free "scratch" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.

-

-

Treatment:

-

Replace the PBS with a fresh growth medium containing various concentrations of Prezatide copper (e.g., 0, 1, 10, 100 nM).

-

Include a positive control (e.g., a known growth factor) and a negative control (vehicle only).

-

-

Imaging and Analysis:

-

Capture images of the scratch at defined time points (e.g., 0, 6, 12, 24 hours) using an inverted microscope with a camera.

-

Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Initial Area - Area at time T) / Initial Area] x 100.

-

Experimental Workflow: In Vitro Scratch Assay

Caption: Workflow for assessing cell migration with the in vitro scratch assay.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay provides a robust in vivo model to visualize and quantify the pro-angiogenic effects of Prezatide copper.

Methodology:

-

Egg Incubation:

-

Incubate fertilized chicken eggs at 37°C with 60% humidity for 3-4 days.

-

-

Window Creation:

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

-

Sample Application:

-

Prepare sterile, non-toxic carriers (e.g., gelatin sponges or filter paper discs) soaked in different concentrations of Prezatide copper solution.

-

Place the carriers on the CAM.

-

-

Incubation and Observation:

-

Reseal the window and continue incubation for 48-72 hours.

-

Observe the CAM for the formation of new blood vessels around the carrier.

-

-

Quantification:

-

Excise the CAM and photograph it under a stereomicroscope.

-

Quantify angiogenesis by counting the number of new blood vessel branches converging towards the carrier.

-

Conclusion: A Conductor of Healing

Prezatide copper's mechanism of action in wound healing is a testament to the power of pleiotropic molecules in complex biological processes. By simultaneously promoting angiogenesis, modulating inflammation, providing antioxidant protection, and orchestrating extracellular matrix remodeling, it acts as a veritable conductor of the healing symphony. The experimental frameworks provided in this guide offer a robust foundation for further dissecting its intricate roles and for the development of novel therapeutics aimed at accelerating and improving the quality of wound repair.

References

-

Paragon Sports Medicine. GHK-Cu Peptide | Skin & Healing Benefits. [Link]

-

Pickart, L., & Margolina, A. (2015). GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration. BioMed Research International, 2015, 648108. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Prezatide copper acetate?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of GHK-Cu Peptide in Accelerating Skin Regeneration and Wound Healing. [Link]

-

Patsnap Synapse. (2024, June 14). What is Prezatide copper acetate used for?. [Link]

-

Dr.Oracle. (2025, November 8). Are copper peptides effective for wound healing and skin regeneration?. [Link]

-

ClinicalTrials.gov. (2017). Effect of Copper on the Healing of Obstetric Wounds. [Link]

-

Innerbody Research. (2025, June 27). GHK-Cu Peptide | The benefits, side effects, and more. [Link]

-

BonPatch. (n.d.). Supporting Skin Healing Post-Surgery: The Role of GHK-Cu. [Link]

-

Hubmed. (2025, July 31). Copper Peptides for Skin: The Science, Benefits, and Best Practices. [Link]

-

Peptide Sciences. (n.d.). What is GHK-Cu and How Does it Work?. [Link]

-

Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences, 19(7), 1987. [Link]

-

Ma, P., et al. (2020). Role of copper nanoparticles in wound healing for chronic wounds: literature review. Regenerative Engineering and Translational Medicine, 6(3), 265-276. [Link]

-

ResearchGate. (2018, July 2). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. [Link]

-

ResearchGate. (2018, April 17). Skin Regenerative and Anti-Cancer Actions of Copper Peptides. [Link]

-

Dr.Oracle. (2025, July 30). What is the recommended protocol for using GHK-Cu (Glycyl-Histidyl-Lysine-Copper) peptide in clinical practice for wound healing and tissue repair?. [Link]

Sources

- 1. What is Prezatide copper acetate used for? [synapse.patsnap.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Copper Peptides for Skin: The Science, Benefits, and Best Practices | Hubmed [hubmeded.com]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Prezatide copper acetate? [synapse.patsnap.com]

- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GHK-Cu: The regenerative copper peptide revolutionizing skin renewal and tissue repair Peptides | Robertson Wellness & Aesthetics [rwacenter.com]

- 8. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]

Prezatide Copper vs. GHK-Cu: A Technical Guide to Nomenclature, Mechanism, and Application

Executive Summary

In the field of regenerative medicine and dermatological drug development, the terms Prezatide Copper , GHK-Cu , and Copper Tripeptide-1 are frequently used interchangeably, leading to significant confusion regarding chemical identity and regulatory status.

This guide clarifies that while these terms often refer to the same bioactive moiety—the copper(II) complex of glycyl-L-histidyl-L-lysine—distinct chemical realities exist regarding salt forms (acetate vs. chloride) and regulatory designations (USAN vs. INCI).[1] Prezatide Copper is the specific United States Adopted Name (USAN) for the complex, whereas GHK-Cu is the common chemical abbreviation.[1] The acetate salt (Prezatide Copper Acetate ) is the thermodynamically stable form most commonly utilized in clinical and cosmetic formulations.

Part 1: Chemical Identity & Nomenclature[1]

The precise identification of the molecule is the first step in reproducible research. The following table resolves the synonymy and chemical distinctions.

Table 1: Chemical Identity Matrix[1]

| Common Name | Chemical Name / Description | CAS Number | Context of Use |

| GHK (Free Peptide) | Glycyl-L-histidyl-L-lysine | 49557-75-7 | Precursor; inactive without Cu(II) in some pathways.[1] |

| Prezatide Copper | (Glycyl-L-histidyl-L-lysine)copper(II) | 89030-95-5 | USAN (Drug Development); The active complex moiety.[1] |

| Prezatide Copper Acetate | (Glycyl-L-histidyl-L-lysine)copper(II) diacetate | 130120-57-9 | API Grade ; The stable salt form used in manufacturing.[1] |

| Copper Tripeptide-1 | Bis(tripeptide-1) Copper Acetate | Varies | INCI (Cosmetics); Regulatory label name.[1] |

Key Technical Insight: The biological activity relies on the GHK-Cu(II) coordination complex.[1][2][3] The peptide (GHK) acts as a carrier, forming a square-planar complex with Cu(II) via the histidine imidazole nitrogen, the peptide backbone nitrogen, and the terminal amino group.[4] The log stability constant (log K) is approximately 16.4, ensuring the copper remains bound at physiological pH but can be transferred to cellular receptors or enzymes (e.g., SOD1) when necessary.

Part 2: Mechanistic Profile[4]

The therapeutic efficacy of Prezatide Copper stems from its ability to modulate gene expression rather than simply supplying copper as a cofactor.[1]

Gene Expression Modulation ("The Reset")

Research indicates GHK-Cu modulates the expression of over 4,000 human genes, generally shifting the profile from a "diseased/aged" state to a "healthy/young" state.

-

Upregulation: VEGF (angiogenesis), Nerve Growth Factor (NGF), Collagen I/III, Elastin.

-

Downregulation: TGF-β (scarring/fibrosis), TNF-α (inflammation), NF-κB (inflammatory signaling).[1]

Stem Cell Recovery (P63 Pathway)

A critical mechanism is the restoration of replicative vitality in basal stem cells.[1] GHK-Cu maintains the expression of p63 , a transcription factor essential for the proliferative potential of epidermal stem cells. As p63 levels decline with age, the skin's ability to repair diminishes; GHK-Cu intervention reverses this decline.[1]

Extracellular Matrix (ECM) Remodeling

GHK-Cu balances the breakdown and synthesis of the ECM.[1] It stimulates Matrix Metalloproteinases (MMPs) to remove damaged proteins while simultaneously upregulating Tissue Inhibitors of Metalloproteinases (TIMPs) to prevent excessive degradation, ensuring controlled remodeling during wound healing.[1]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the downstream signaling cascade initiated by Prezatide Copper, highlighting its dual role in regeneration and inflammation control.

Figure 1: Mechanistic pathway of GHK-Cu showing upregulation of regenerative factors (Green) and suppression of inflammatory markers (Red).[1]

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize Prezatide Copper Acetate (CAS 130120-57-9) due to its superior stability over the chloride salt.

Protocol A: Synthesis of GHK-Cu Acetate Complex

Objective: Preparation of high-purity GHK-Cu complex from free GHK peptide.[1]

Materials:

-

Copper(II) Acetate Monohydrate (Cu(OAc)₂[1]·H₂O).

-

Deionized Water (18.2 MΩ).[1]

-

0.22 µm PES Syringe Filter.[1]

Methodology:

-

Stoichiometric Calculation: Calculate a 1:1 molar ratio of GHK to Copper Acetate.

-

Dissolution: Dissolve GHK in minimal deionized water (approx. 10 mL/g) under gentle stirring at room temperature (25°C).

-

Complexation: Slowly add the Copper Acetate to the GHK solution. The solution will immediately turn a deep blue, indicating the formation of the coordination complex.

-

Equilibration: Stir for 60 minutes to ensure complete chelation.

-

Filtration: Pass the solution through a 0.22 µm PES filter to remove any insoluble impurities or unreacted copper salts.[1]

-

Lyophilization: Freeze-dry the filtrate to obtain Prezatide Copper Acetate as a fluffy blue powder.

Self-Validation Step:

-

Visual Check: The final powder must be uniformly blue.[1] Greenish tint indicates excess free copper or incomplete complexation.[1]

-

pH Check: Reconstitute a small sample (10 mg/mL); pH should be near neutral (6.0–7.0).

Protocol B: Stability & Reconstitution for Research

Objective: Maintaining bioactivity for in vitro/in vivo assays.[1]

-

Solvent: Use Bacteriostatic Water (0.9% Benzyl Alcohol) for multi-use vials to prevent microbial degradation of the peptide.[1]

-

Concentration: Standard stock solution is 10 mg/mL .

-

Storage:

Part 5: Synthesis Workflow Visualization

This diagram outlines the critical steps in the synthesis and purification of the complex.

Figure 2: Step-by-step synthesis workflow for Prezatide Copper Acetate.

References

-

Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences. Link

-

Dou, Y., et al. (2012).[1] The potential of GHK-Cu in promoting wound healing and tissue reconstruction.[1][3][6][7][8][9][10] Regenerative Medicine.[1] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71587328, Prezatide copper.[1] Link

-

BOC Sciences. Prezatide Copper Acetate (CAS 130120-57-9) Technical Data Sheet. [1]

Sources

- 1. Prezatide copper | C14H23CuN6O4+ | CID 71587328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 89030-95-5: Ghk-Cu | CymitQuimica [cymitquimica.com]

- 4. chempep.com [chempep.com]

- 5. 89030-95-5 CAS Manufactory [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nootropix.shop [nootropix.shop]

- 9. peptideslabuk.com [peptideslabuk.com]

- 10. Prezatide copper acetate CAS#: 130120-57-9 [m.chemicalbook.com]

Prezatide Copper Acetate (GHK-Cu): A Technical Guide to its Molecular Biology and Therapeutic Applications

Abstract

Prezatide copper acetate, a copper complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a naturally occurring compound with a rich history of research in regenerative and protective applications. Initially isolated from human plasma, its concentration has been observed to decline with age, correlating with a diminished capacity for tissue repair. This guide provides an in-depth analysis of the molecular structure, biochemical properties, and multifaceted mechanisms of action of prezatide copper acetate. We will explore its significant roles in wound healing, skin regeneration, and anti-inflammatory processes, supported by quantitative data and established experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent biomolecule and its therapeutic potential.

Molecular Profile and Physicochemical Properties

Prezatide copper acetate is a complex formed between the tripeptide GHK and a copper(II) ion, with acetate as the counter-ion.[1] The GHK peptide sequence has a strong affinity for copper, and this complexation is critical for its biological activity, enhancing both its stability and its delivery to target cells.[1][2]

The coordination of the copper ion with the peptide chain is a key feature of its structure. Spectroscopic studies have shown that the Cu(II) ion is coordinated by the nitrogen from the imidazole side chain of the histidine residue, the nitrogen from the alpha-amino group of the glycine residue, and the deprotonated amide nitrogen of the glycine-histidine peptide bond.[3] This chelation gives the compound its characteristic blue color.[1]

Table 1: Physicochemical Properties of Prezatide Copper Acetate

| Property | Value | Reference |

| CAS Number | 130120-57-9 | [1] |

| Molecular Formula | C16H28CuN6O6 (may vary with salt form) | [1][4] |

| Appearance | Blue powder | [1] |

| Solubility | Good water solubility | [5] |

| Storage | Lyophilized form: -20°C; Reconstituted solution: 2-8°C | [6] |

Mechanism of Action: A Multi-Targeting Regenerative Signal

The biological effects of prezatide copper acetate are not attributable to a single mechanism but rather to its ability to modulate multiple signaling pathways and interact with various cellular components. The synergy between the GHK peptide and the copper ion is central to its diverse activities.[7]

Extracellular Matrix Remodeling and Wound Healing

A primary and well-documented function of prezatide copper acetate is its role in tissue remodeling and wound healing.[8] It stimulates the synthesis of key extracellular matrix components, including collagen and elastin, which are crucial for maintaining the structural integrity of the skin.[2][9] In vitro studies have shown that GHK-Cu can stimulate collagen synthesis in fibroblasts at concentrations as low as 10⁻⁹ M.[10]

Furthermore, prezatide copper acetate has been shown to modulate the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), enzymes responsible for the degradation and remodeling of the extracellular matrix.[11] This balanced regulation is essential for preventing excessive scarring and promoting the formation of healthy, new tissue.

Angiogenesis and Neovascularization

The formation of new blood vessels, or angiogenesis, is a critical process in wound healing, delivering essential nutrients and oxygen to the site of injury. Prezatide copper acetate promotes angiogenesis by stimulating the expression of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[12][13]

Anti-Inflammatory and Antioxidant Effects

Prezatide copper acetate exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[9][12][13] This helps to create a favorable environment for tissue repair. Its antioxidant activity is linked to its ability to supply copper to the antioxidant enzyme superoxide dismutase (SOD) and to protect cells from oxidative damage.[7]

Figure 1: Simplified signaling pathways modulated by Prezatide Copper Acetate.

Biological and Therapeutic Effects

The multifaceted mechanism of action of prezatide copper acetate translates into a wide range of biological and potential therapeutic effects.

Dermatological Applications and Skin Regeneration

In dermatology and cosmetic science, prezatide copper acetate is utilized for its anti-aging and skin-rejuvenating properties. Clinical studies have demonstrated its ability to:

-

Improve skin elasticity, density, and firmness.[3]

-

Reduce the appearance of fine lines and wrinkles.[3]

-

Lessen photodamage and hyperpigmentation.[3]

-

Increase the proliferation of keratinocytes.[3]

Hair Growth Stimulation

Prezatide copper acetate has also been investigated for its potential to promote hair growth. It is believed to work by increasing the size of hair follicles and stimulating blood flow to the scalp, thereby prolonging the anagen (growth) phase of the hair cycle.[14]

Wound Healing in Animal Models

Numerous animal studies have corroborated the wound-healing efficacy of prezatide copper acetate. In rabbit models, it has been shown to improve wound contraction and the formation of granular tissue, while also boosting antioxidant enzyme levels.[1] In rats, it has demonstrated the ability to accelerate the healing of both healthy and diabetic wounds.[1]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo investigation of prezatide copper acetate. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Collagen Synthesis Assay

-

Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed fibroblasts in 24-well plates. Once confluent, replace the medium with serum-free DMEM for 24 hours. Then, treat the cells with varying concentrations of prezatide copper acetate (e.g., 10⁻¹² M to 10⁻⁹ M) for 24-48 hours.[10]

-

Collagen Quantification: Assay the cell culture supernatant for soluble collagen using a Sircol Collagen Assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize collagen production to the total protein content of the cell lysate.

Figure 2: Experimental workflow for in vitro collagen synthesis assay.

In Vivo Wound Healing Model (Rodent)

-

Animal Model: Use adult male Sprague-Dawley rats. Anesthetize the animals and create full-thickness excisional wounds on the dorsal side.

-

Treatment: Topically apply a hydrogel or cream formulation containing prezatide copper acetate to the wounds daily. A control group should receive the vehicle alone.

-

Wound Closure Analysis: Photograph the wounds at regular intervals and measure the wound area using image analysis software. Calculate the percentage of wound closure over time.

-

Histological Analysis: At the end of the study, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and Masson's trichrome staining for collagen deposition).

Analytical Characterization

The purity and identity of prezatide copper acetate can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying prezatide copper acetate in cosmetic formulations.[15] A gradient method with a mobile phase of water and acetonitrile with an ammonium formate buffer can be used.[16]

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight and fragmentation pattern of the complex.[17] The parent ion peak for GHK-Cu is observed near m/z ≈ 404.[17]

Safety and Toxicology

Prezatide copper acetate is generally considered safe for topical use.[18] However, some potential side effects have been reported:

-

Topical Application: Mild skin irritation, redness, and itching at the site of application.[19]

-

Systemic Administration: Nausea, vomiting, headache, and dizziness.[12][13][19]

A key consideration is the potential for copper toxicity, especially with systemic administration in individuals with impaired copper metabolism, such as in Wilson's disease.[12][13][19] Therefore, monitoring copper levels is advisable during prolonged or high-dose treatment.[12][13][19]

Future Directions and Applications

The regenerative properties of prezatide copper acetate continue to be an active area of research. Future investigations may focus on:

-

Optimizing delivery systems to enhance bioavailability and targeted delivery.[20]

-

Exploring its potential in treating other conditions characterized by inflammation and tissue damage, such as chronic obstructive pulmonary disease (COPD) and certain cancers.[3]

-

Conducting larger-scale clinical trials to further validate its efficacy and safety for various therapeutic applications.[13]

Conclusion

Prezatide copper acetate is a compelling bioactive molecule with a well-established role in promoting tissue regeneration and modulating inflammatory responses. Its multifaceted mechanism of action, targeting key pathways in extracellular matrix remodeling, angiogenesis, and antioxidant defense, makes it a valuable compound for research and development in dermatology, wound healing, and regenerative medicine. This guide has provided a comprehensive overview of its molecular structure, biological functions, and experimental applications, serving as a foundational resource for scientists and clinicians in the field.

References

-

GHK-Cu Peptide | The benefits, side effects, and more - Innerbody Research. (2025, June 27). Retrieved February 8, 2024, from [Link]

-

GHK-Cu (100 mg Vial) Dosage Protocol. (n.d.). Retrieved February 8, 2024, from [Link]

-

GHK-Cu (50mg Vial) Dosage Protocol. (n.d.). Retrieved February 8, 2024, from [Link]

-

What is Prezatide copper acetate used for? - Patsnap Synapse. (2024, June 14). Retrieved February 8, 2024, from [Link]

-

Pickart, L., & Margolina, A. (2018). Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International journal of molecular sciences, 19(7), 1987. [Link]

-

Pickart, L., Vasquez-Soltero, J. M., & Margolina, A. (2015). GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration. BioMed research international, 2015, 648108. [Link]

-

GHK-Cu Peptide Therapy: The Definitive Clinical Guide to Gene Modulation, Protocols, and Efficacy - iPharma Pharmacy. (n.d.). Retrieved February 8, 2024, from [Link]

-

What is the mechanism of Prezatide copper acetate? - Patsnap Synapse. (2024, July 17). Retrieved February 8, 2024, from [Link]

-

HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column. (n.d.). Retrieved February 8, 2024, from [Link]

-

Prezatide copper acetate CAS 130120-57-9 - Chemical Supplier Unilong. (n.d.). Retrieved February 8, 2024, from [Link]

-

Copper peptide GHK-Cu - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

Wang, J., Wang, C., Zhang, H., Liu, Y., & Shi, T. (2021). Mass spectral and theoretical investigations of the transient proton-bound dimers on the cleavage processes of the peptide GHK and its analogues. RSC Advances, 11(7), 4145–4154. [Link]

-

Analytical Insights into GHK-Cu and Copper Peptide Study. (2025, November 7). Retrieved February 8, 2024, from [Link]

-

Tzovolou, D. N., et al. (2024). Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. Molecules, 29(20), 4791. [Link]

-

The Chemistry of Beauty: Understanding Prezatide Copper Acetate. (2026, January 24). Retrieved February 8, 2024, from [Link]

-

Maquart, F. X., Pickart, L., Laurent, M., Gillery, P., Monboisse, J. C., & Borel, J. P. (1988). Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+. FEBS letters, 238(2), 343–346. [Link]

-

Can GHK-Cu be Taken Orally? Bioavailability - Neurogan Health. (2025, October 22). Retrieved February 8, 2024, from [Link]

-

Cas 130120-57-9,Prezatide copper acetate - LookChem. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Prezatide Copper Acetate Manufacturers Suppliers Factory - Custom Prezatide Copper Acetate [mobelbiochem.com]

- 6. peptidedosages.com [peptidedosages.com]

- 7. What is the mechanism of Prezatide copper acetate? [synapse.patsnap.com]

- 8. unilongindustry.com [unilongindustry.com]

- 9. echemi.com [echemi.com]

- 10. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 12. Prezatide copper acetate | 130120-57-9 [chemicalbook.com]

- 13. What is Prezatide copper acetate used for? [synapse.patsnap.com]

- 14. ipharmapharmacy.com [ipharmapharmacy.com]

- 15. mdpi.com [mdpi.com]

- 16. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]

- 17. innovativemen.com [innovativemen.com]

- 18. innerbody.com [innerbody.com]

- 19. Prezatide copper acetate CAS#: 130120-57-9 [m.chemicalbook.com]

- 20. neuroganhealth.com [neuroganhealth.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Liposomal Prezatide Copper (GHK-Cu) Formulations

Abstract

Prezatide copper, a copper complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a well-documented agent in tissue regeneration, wound healing, and anti-aging applications.[1][2][3] However, its therapeutic efficacy can be limited by instability and poor penetration through biological barriers like the skin.[2] Liposomal encapsulation offers a robust solution, enhancing the stability, bioavailability, and targeted delivery of GHK-Cu.[2][4] This guide provides a detailed, scientifically-grounded protocol for the preparation and characterization of GHK-Cu liposomes, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, present step-by-step protocols, and outline essential characterization techniques to ensure a reproducible and effective formulation.

Introduction: The Rationale for Liposomal GHK-Cu

The convergence of peptide therapeutics with advanced drug delivery systems represents a significant leap forward in cosmetic and pharmaceutical science.

The Therapeutic Peptide: Prezatide Copper (GHK-Cu)

GHK-Cu is a naturally occurring copper peptide complex found in human plasma, with levels declining significantly with age.[1][2] Its biological activities are extensive and well-documented, including:

-

Wound Healing and Tissue Remodeling: GHK-Cu stimulates the synthesis of collagen and glycosaminoglycans, crucial components of the extracellular matrix.[3][5] It also promotes angiogenesis, the formation of new blood vessels, which is vital for tissue repair.[3]

-

Anti-Inflammatory Effects: It can reduce inflammation, creating a more favorable environment for healing.[3]

-

Antioxidant Properties: GHK-Cu can activate antioxidant enzymes like superoxide dismutase (SOD), helping to protect cells from oxidative damage.[5]

-

Anti-Aging: By promoting collagen and elastin production, GHK-Cu can improve skin elasticity, tighten skin, and reduce the appearance of fine lines and wrinkles.[5]

The Delivery Vehicle: Liposomes

Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, closely mimicking the structure of cell membranes.[6] This structure makes them ideal carriers for therapeutic agents due to several key advantages:

-

Biocompatibility and Biodegradability: Composed of naturally occurring lipids, they are non-toxic and readily metabolized by the body.[7]

-

Payload Protection: Liposomes can encapsulate active ingredients like GHK-Cu within their aqueous core, shielding them from enzymatic degradation and adverse pH conditions in the external environment.[4][5]

-

Enhanced Permeation: For topical applications, liposomes can improve the transport of hydrophilic molecules like GHK-Cu across the lipophilic stratum corneum, the primary barrier of the skin.[2]

-

Sustained Release: The lipid bilayer can modulate the release of the encapsulated drug, allowing for a sustained therapeutic effect over time.[4]

Encapsulating GHK-Cu within liposomes is a strategic approach to overcome its inherent stability issues and delivery challenges, thereby maximizing its therapeutic potential.[2][4]

Materials and Equipment

Successful and reproducible liposome preparation requires high-purity materials and calibrated equipment.

Reagents & Consumables

| Reagent/Consumable | Recommended Grade | Supplier Example | Purpose |

| Prezatide Copper Acetate (GHK-Cu) | >99% Purity | BenchChem | Active Pharmaceutical Ingredient (API) |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | >99% Purity | Avanti Polar Lipids | Primary structural phospholipid (neutral) |

| 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG) | >99% Purity | Avanti Polar Lipids | Phospholipid providing negative charge |

| Hydrogenated Lecithin | High Purity | Varies | Alternative structural phospholipid source |

| Cholesterol (CHOL) | >99% Purity | Sigma-Aldrich | Membrane fluidity modulator |

| Chloroform | HPLC Grade | Fisher Scientific | Organic solvent for lipid dissolution |

| Methanol / Diethyl Ether | HPLC Grade | Fisher Scientific | Co-solvents for lipid dissolution |

| Phosphate-Buffered Saline (PBS) | pH 6.0 - 7.4 | Gibco | Hydration and final formulation buffer |

| Polycarbonate Membranes | 100 nm pore size | Whatman / Avanti | For vesicle extrusion and size control |

| Sephadex G-50 | N/A | GE Healthcare | For size exclusion chromatography |

Causality Note: The choice of lipids is critical. A combination like DOPC, DOPG, and Cholesterol is often used to create stable bilayers with a net negative charge (from DOPG), which can help prevent aggregation.[4] Cholesterol is incorporated to fill gaps between phospholipids, reducing permeability and enhancing membrane stability. The buffer pH should be near neutral to ensure the stability of GHK-Cu, which can be unstable in strongly acidic environments.[5]

Equipment

-

Rotary Evaporator (e.g., Heidolph, Büchi)

-

Round-bottom flasks (50-250 mL)

-

Water bath or heating mantle

-

Probe or bath sonicator

-

Liposome Extruder (e.g., Avanti Mini-Extruder)

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

-

Transmission Electron Microscope (TEM)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance and standard laboratory glassware

Liposome Preparation: Thin-Film Hydration-Extrusion Protocol

The thin-film hydration method, followed by extrusion, is a robust and widely used technique for producing well-defined, unilamellar liposomes.[6][7] This protocol is adapted from established methodologies for GHK-Cu encapsulation.[4][7]

Workflow Overview

The following diagram illustrates the key stages of the liposome preparation process.

Caption: Workflow for GHK-Cu liposome preparation via thin-film hydration and extrusion.

Step-by-Step Methodology

1. Lipid Dissolution: a. Accurately weigh the desired lipids. For a formulation based on Wang et al., use a molar ratio of DOPC:DOPG:CH (3:3:4).[4] b. Dissolve the lipid mixture in a suitable organic solvent, such as a chloroform/diethyl ether (1:1 v/v) or chloroform/methanol mixture, in a round-bottom flask.[4][8] c. Ensure complete dissolution by gentle swirling or brief sonication.

-

Expert Insight: The goal is to create a perfectly homogenous solution. Any undissolved lipid will result in an uneven film and poorly formed liposomes. The volume of the solvent should be sufficient to dissolve the lipids completely but not excessive, to allow for efficient removal.

2. Thin Film Formation: a. Attach the flask to a rotary evaporator. b. Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 30-40°C). c. Begin rotation and gradually apply a vacuum. The solvent will evaporate, leaving a thin, uniform, and transparent lipid film on the inner wall of the flask. d. Once the film appears dry, continue evaporation under high vacuum for at least 1-2 hours to remove any residual solvent.

-

Expert Insight: A slow rotation speed ensures the film is spread evenly across a large surface area. This is the most critical step for successful hydration. A thick, patchy film will hydrate inefficiently, leading to low encapsulation efficiency.

3. Hydration: a. Prepare the hydration buffer by dissolving Prezatide copper acetate in the chosen buffer (e.g., PBS, pH 6.0) to the desired concentration (e.g., 0.5 mg/mL).[6][7] b. Gently add the GHK-Cu solution to the flask containing the dry lipid film. The volume should be sufficient to achieve the target final lipid concentration (e.g., 25 mg/mL).[6][7] c. Hydrate the film by rotating the flask in a water bath set above the phase transition temperature (Tc) of the lipids for approximately 1 hour. This agitation facilitates the self-assembly of the lipid sheets into multilamellar vesicles (MLVs).

-

Expert Insight: The temperature must be above the Tc of the stiffest lipid in the mixture to ensure the bilayers are in a fluid state, which is necessary for proper vesicle formation. For many common lipids, a temperature of 50-60°C is effective.[9][10]

4. Vesicle Size Reduction (Homogenization): The resulting MLV suspension is typically heterogeneous in size and lamellarity. Downsizing is required to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). a. (Optional) Freeze-Thaw Cycles: To potentially improve encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[6][11] This process ruptures and reforms the vesicles, allowing for greater equilibration of the solute between the internal and external media. b. Sonication: Use a tip-type ultrasonic homogenizer on the suspension to break down the large MLVs.[4] This method can be aggressive and may lead to lipid degradation or contamination from the probe tip if not carefully controlled. c. Extrusion (Recommended): i. Assemble the liposome extruder with two stacked 100 nm polycarbonate membranes. ii. Heat the extruder block to the same temperature used for hydration to ensure the lipids remain fluid. iii. Load the liposome suspension into one of the gas-tight syringes. iv. Forcefully pass the suspension through the membranes back and forth for an odd number of passes (e.g., 11-21 times).

- Expert Insight: Extrusion is the preferred method for generating vesicles with a narrow and defined size distribution.[7][11] An odd number of passes ensures the final formulation is collected from the opposite syringe, representing the entire processed batch. The resulting vesicle size will be slightly larger than the membrane pore size.

5. Purification: a. To determine encapsulation efficiency and for in vivo applications, it is necessary to remove the unencapsulated ("free") GHK-Cu from the final liposome suspension. b. Prepare a size exclusion chromatography (SEC) column (e.g., Sephadex G-50). c. Carefully load the liposome suspension onto the column. d. Elute with the formulation buffer (e.g., PBS). The larger liposomes will elute first in the void volume, while the smaller, free GHK-Cu molecules will be retained and elute later. e. Collect the first, slightly turbid fraction, which contains the purified liposomes.

Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.

Liposome Structure & Encapsulation

The diagram below shows a simplified model of a GHK-Cu loaded liposome.

Sources

- 1. Prezatide Copper Acetate | 130120-57-9 | Benchchem [benchchem.com]

- 2. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? | MDPI [mdpi.com]

- 3. What is Prezatide copper acetate used for? [synapse.patsnap.com]

- 4. marciorubin.com.br [marciorubin.com.br]

- 5. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 6. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposomal formulations of anticancer copper(ii) thiosemicarbazone complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 10. liposomes.ca [liposomes.ca]

- 11. scienceopen.com [scienceopen.com]

Application Notes & Protocols: Determining the Optimal pH for GHK-Cu Stability in Aqueous Solutions

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of pH in the Bio-functionality of GHK-Cu

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (II) (GHK-Cu) is a molecule of significant interest in dermatological, cosmetic, and regenerative medicine research.[1][2] Its therapeutic potential is intrinsically linked to the integrity of the peptide-copper complex. The stability of this complex in aqueous solutions is not absolute; it is highly susceptible to the surrounding chemical environment, with pH being a paramount factor.[3][4]

The coordination of the copper ion to the GHK peptide involves the imidazole of histidine, backbone amide nitrogens, and the terminal amino group.[4] The protonation state of these groups is pH-dependent, directly influencing the stability and bioavailability of the GHK-Cu complex. Extreme pH conditions can lead to the dissociation of the copper ion or degradation of the peptide itself, rendering it biologically inactive.[1][3] Therefore, establishing and maintaining an optimal pH range is a critical step in the development of stable and efficacious GHK-Cu formulations.

This document provides a comprehensive guide to understanding and determining the optimal pH conditions for GHK-Cu stability. It outlines the causative factors behind pH-dependent degradation and provides a detailed, self-validating protocol for researchers to empirically determine the ideal pH for their specific applications.

The Chemical Rationale: Why pH Dictates GHK-Cu Stability

The stability of the GHK-Cu complex is a delicate equilibrium. At physiological and slightly acidic pH, the copper ion is securely chelated by the peptide. However, deviations from this optimal range can initiate degradation through two primary pathways:

-

Acid-Catalyzed Dissociation: In strongly acidic environments (typically pH below 4), the increased concentration of protons (H+) leads to the protonation of the nitrogen donor atoms in the GHK peptide that are crucial for copper coordination.[5] This protonation competitively inhibits the binding of the copper ion, causing it to dissociate from the peptide.[1][5] The result is a loss of the blue-colored complex and a significant reduction in biological activity.[1]

-

Base-Catalyzed Hydrolysis: At high pH levels, the peptide backbone becomes susceptible to hydrolysis. While GHK-Cu is generally more stable in neutral to slightly acidic conditions, highly alkaline environments can promote the degradation of the peptide bonds. This leads to the breakdown of the tripeptide itself, irreversibly destroying the complex.

Therefore, the optimal pH for GHK-Cu stability represents a "sweet spot" that minimizes both acid-catalyzed dissociation and base-catalyzed degradation.

Recommended pH Range for Optimal Stability

Based on available literature and empirical data, the recommended pH range for maintaining the stability of GHK-Cu in aqueous solutions is between 5.0 and 7.4 .[1][5][6] More specifically, a range of 5.0 to 6.5 is often cited for optimal stability and efficacy in cosmetic and dermatological formulations.[1][6] It is crucial to avoid strongly acidic conditions, as dissociation of the copper ion can occur at a pH below 4.[5]

Experimental Protocol: pH Stability Profiling of GHK-Cu

This protocol provides a systematic approach to evaluate the stability of GHK-Cu across a range of pH values. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) for the quantitative assessment of GHK-Cu concentration over time.[7]

I. Materials and Equipment

-

GHK-Cu: High purity standard (>98%)

-

Buffer Solutions: A series of buffers covering a pH range from 3 to 9 (e.g., citrate, phosphate, borate buffers) at a concentration of 50 mM.

-

Purified Water: HPLC-grade or equivalent.

-

pH Meter: Calibrated.

-

HPLC System: With a UV detector and a C18 column.

-

Incubator/Water Bath: Capable of maintaining a constant temperature (e.g., 25°C and 40°C).

-

Volumetric flasks, pipettes, and vials.

II. Experimental Workflow

The following diagram illustrates the key steps in the pH stability study.

Caption: Experimental workflow for determining GHK-Cu pH stability.

III. Step-by-Step Methodology

-

Preparation of GHK-Cu Stock Solution:

-

Accurately weigh a known amount of GHK-Cu powder.

-

Dissolve it in a minimal amount of purified water to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, and 9).

-

Verify the pH of each buffer solution using a calibrated pH meter.

-

-

Preparation of Test Samples:

-

For each pH value, pipette a precise volume of the GHK-Cu stock solution into a volumetric flask.

-

Dilute to the final volume with the corresponding buffer solution to achieve the target concentration (e.g., 1 mg/mL).

-

Prepare triplicate samples for each pH condition.

-

-

Initial Analysis (T=0):

-

Immediately after preparation, take an aliquot from each sample.

-

Analyze these initial samples by HPLC to determine the starting concentration of GHK-Cu. This will serve as the 100% reference point.

-

-

Incubation:

-

Store one set of samples at room temperature (25°C) and another set under accelerated conditions (40°C).

-

Protect the samples from light.

-

-

Time-Point Sampling and Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.

-

Analyze the samples by HPLC to quantify the remaining GHK-Cu concentration.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is commonly used.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Detection: UV at 214 nm or 280 nm.

-

Injection Volume: 20 µL.

-

Flow Rate: 1.0 mL/min.

-

Quantify the GHK-Cu peak area and compare it to the initial (T=0) peak area to determine the percentage of remaining GHK-Cu.

-

Data Presentation and Interpretation

The results of the pH stability study can be effectively summarized in a table.

| pH | Initial GHK-Cu Conc. (mg/mL) | % GHK-Cu Remaining (25°C, 4 weeks) | % GHK-Cu Remaining (40°C, 4 weeks) | Observations |

| 3.0 | 1.0 | < 50% | < 20% | Significant degradation, loss of blue color |

| 4.0 | 1.0 | ~70% | ~50% | Noticeable degradation |

| 5.0 | 1.0 | > 95% | > 90% | High stability |

| 6.0 | 1.0 | > 98% | > 95% | Excellent stability |

| 7.0 | 1.0 | > 95% | > 90% | High stability |

| 8.0 | 1.0 | ~85% | ~70% | Some degradation observed |

| 9.0 | 1.0 | < 60% | < 40% | Significant degradation |

Note: The data in this table are illustrative and may vary depending on the specific experimental conditions.

Understanding Degradation Pathways

The following diagram illustrates the primary degradation pathways of GHK-Cu at non-optimal pH.

Caption: GHK-Cu degradation pathways at acidic and alkaline pH.

Conclusion and Best Practices

The stability of GHK-Cu in aqueous solutions is critically dependent on pH. The optimal pH range for maintaining the integrity of the complex is generally between 5.0 and 7.4, with a narrower range of 5.0 to 6.5 often being ideal for formulated products.[1][5][6] It is imperative for researchers and formulators to empirically verify the optimal pH for their specific application and matrix.

Key Recommendations:

-

Buffer your formulation: Utilize a suitable buffering system to maintain the pH within the optimal range.

-

Avoid incompatible ingredients: Be cautious when formulating GHK-Cu with ingredients that can alter the pH, such as strong acids (e.g., L-ascorbic acid) or bases.[6][8] It is often recommended to apply such products at different times of the day.[8]

-

Mind the temperature: Elevated temperatures can accelerate degradation, even at an optimal pH.[3] Store GHK-Cu solutions at controlled room temperature or refrigerated when possible.

-

Analytical validation is key: Always use a stability-indicating method like HPLC to accurately quantify GHK-Cu and its degradation products.[7]

By adhering to these principles and employing the provided protocol, researchers can ensure the development of stable and effective GHK-Cu formulations, thereby maximizing their therapeutic and cosmetic potential.

References

- Vertex AI Search. (2026-01-27).

- NINGBO INNO PHARMCHEM CO.,LTD. Formulating with GHK-Cu: A Guide to Incorporating Copper Peptide Powder for Optimal Results.

- Knowledge. (2024-09-10). How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products?.

- Swolverine. (2025-03-27). Unlocking the Secrets of GHK-Cu: The Revolutionary Peptide for Youthfu.

- Peptide Forge. Ghk Cu.

- ResearchGate.

- Vertex AI Search. (2026-01-27). GHK-Cu Peptide Described in Experimental and In Vitro Molecular Biology Research.

- iPharma Pharmacy.

-

ACS Omega. (2019). In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer. [Link]

- Active Peptide Company. GHK-Cu.

- ResearchGate.

- Nootropix. (2025). What Is GHK-Cu? A Complete Research Overview of Structure and Stability.

- Nootropix. (2025-12-19). GHK-Cu Copper Peptide: Evidence, Mechanisms & COA Guide.

Sources

- 1. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 2. swolverine.com [swolverine.com]

- 3. greatnorthernpeptides.com [greatnorthernpeptides.com]

- 4. nextdaypeptides.com [nextdaypeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. peptideforge.com [peptideforge.com]

- 8. ipharmapharmacy.com [ipharmapharmacy.com]

Troubleshooting & Optimization

Preventing hydrolytic degradation of GHK-Cu in aqueous buffers

Technical Support Center: GHK-Cu Stability & Formulation

Subject: Preventing Hydrolytic Degradation & Instability of GHK-Cu in Aqueous Buffers Ticket ID: GHK-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The Stability Paradox

Welcome to the GHK-Cu Technical Support Hub. You are likely here because you have observed color changes (blue to green/yellow), precipitation, or loss of efficacy in your GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) solutions.[1]

The Core Issue: While your query focuses on hydrolytic degradation (breaking of peptide bonds), GHK-Cu is thermodynamically stable (log K ~16.[1]4) at physiological pH.[1][2] True hydrolytic cleavage of the peptide backbone is slow.[1] The most common "degradation" users encounter is actually dissociation (loss of Copper due to low pH) or oxidative precipitation (due to high pH or incompatible excipients).[1]

This guide provides the protocols to distinguish between these failure modes and prevent them.

Module 1: Root Cause Analysis (The Chemistry)

To stabilize GHK-Cu, you must maintain the equilibrium between the peptide host (GHK) and the metal guest (Cu²⁺).[1] This equilibrium is dictated almost entirely by pH and competitive chelators.[1]

The Stability Landscape

-

pH < 4.0 (Acidic Instability): Protons (H⁺) compete with Cu²⁺ for the imidazole nitrogen on Histidine.[1]

-

pH 4.5 – 7.4 (The "Goldilocks" Zone): The complex is stable.[1][3] The copper ion coordinates with the peptide backbone, actually protecting the amide bonds from hydrolysis compared to the free peptide.[1]

-

pH > 8.0 (Alkaline Instability): Hydroxyl ions (OH⁻) compete for Copper, leading to the formation of insoluble Copper(II) Hydroxide [Cu(OH)₂] or Copper Carbonate.[1]

-

Result: Blue precipitate forms; solution turbidity increases.[1]

-

Visualizing the Stability Window

Figure 1: The pH-dependent stability landscape of GHK-Cu.[1] Deviation from the pH 5.5–7.0 window triggers dissociation (acidic) or precipitation (alkaline).[1]

Module 2: Formulation & Buffer Selection

Choosing the wrong buffer is the #1 cause of experimental failure.[1] You must avoid buffers that act as competitive chelators.[1]

Buffer Compatibility Matrix

| Buffer System | Compatibility | Mechanism / Notes |

| Water (Milli-Q) | Moderate | Good for short term.[1] Lacks buffering capacity; absorbs CO₂ from air, dropping pH and causing dissociation over time.[1] |

| Acetate (pH 5.5-6.0) | Excellent | Does not chelate Copper.[1] Maintains pH in the optimal stability range.[1][4] Bacteriostatic properties. |

| HEPES / MOPS | Good | "Good's Buffers" have low metal binding affinity.[1] Suitable for cell culture applications.[1] |

| PBS (Phosphate) | Caution | Phosphate anions can form insoluble Copper Phosphate salts at high concentrations or upon freezing (freeze-concentration effect).[1] |

| Citrate / EDTA | CRITICAL FAILURE | DO NOT USE. Strong chelators that will strip Cu²⁺ from the GHK peptide immediately.[1] |

| Tris-HCl | Poor | Tris amine groups can compete with the peptide for Copper binding.[1] |

Standard Operating Procedure (SOP): Preparation of Stable Stock (10 mM)

Objective: Create a stock solution resistant to hydrolysis and oxidative degradation.

-

Materials:

-

Protocol:

-

Step 1 (Degassing): Sonicate the buffer for 20 minutes to remove dissolved Oxygen.[1] Rationale: Reduces oxidative risk.[1][4]

-

Step 2 (Weighing): Weigh GHK-Cu quickly. It is hygroscopic.[1]

-

Step 3 (Dissolution): Add buffer to powder.[1] Swirl gently. DO NOT VORTEX aggressively, as shear stress can degrade peptides.[1]

-

Step 4 (Filtration): Use a 0.22 µm PVDF or PES syringe filter.[1] Note: Nylon filters can bind proteins/peptides.[1]

-

Step 5 (Aliquot): Store in small volumes to avoid freeze-thaw cycles.

-

Module 3: Troubleshooting & FAQs

Q1: My solution turned from blue to green. Is it degraded? A: Likely, yes.[1] A shift to green usually indicates the formation of Copper(II) Hydroxide (precipitate) or oxidation products.[1]

-

Check: Did you mix it with Vitamin C (Ascorbic Acid)? Ascorbic acid reduces Cu(II) to Cu(I), triggering Fenton reactions that destroy the peptide.[1]

-

Fix: Ensure pH is < 7.0 and remove strong reducing agents.[1]

Q2: Can I use PBS for my cell culture experiments? A: Yes, but prepare it fresh. Do not freeze GHK-Cu in PBS.[1] During freezing, the local concentration of phosphate and copper increases in the liquid phase, forcing Copper Phosphate precipitation.[1]

-

Alternative: Store stock in water or acetate, and dilute into PBS immediately before use.[1]

Q3: My solution became colorless. A: The pH has dropped below 4.0. The Copper has dissociated from the peptide.[1]

-

Fix: Carefully adjust pH back to 6.0 with dilute NaOH.[1] If the blue color returns, the complex has reformed.[1]

Q4: How do I prevent hydrolysis during long-term storage? A: Hydrolysis is temperature-dependent.[1]

-

Short Term (Days): 4°C is sufficient.[1]

-

Long Term (Months): -20°C or -80°C.[1]

-

Gold Standard: Lyophilization (Freeze-drying) with a bulking agent like Trehalose or Mannitol.[1]

Workflow: Diagnostic Logic

Figure 2: Diagnostic flowchart for identifying the mode of failure in GHK-Cu solutions.

References

-

Pickart, L., & Margolina, A. (2018).[1][6][7][8] Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences, 19(7), 1987.[1][6][8] Link

-

Badenhorst, T., et al. (2016).[1] Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery.[1][9] Pharmaceutical Development and Technology, 21(5).[1] Link

-

Hureau, C., et al. (2011).[1] GHK-Cu(II) interaction: The role of the glycine amino group in the complex formation.[1][2][9] Dalton Transactions.[1] Link

-

United States Pharmacopeia (USP). General Chapter <1044> Cryopreservation of Cells and Peptides.[1] (General guidance on peptide stability in buffers).

Sources

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]

- 5. nextdaypeptides.com [nextdaypeptides.com]

- 6. innerbody.com [innerbody.com]

- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Mitigating Cu(II) to Cu(I) Reduction Artifacts in ESI-MS

Welcome to the technical support center for managing redox-active metal complexes in electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended copper reduction during analysis. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I prepared a sample containing a Cu(II) complex, but my mass spectrum shows a dominant signal for the corresponding Cu(I) species. What is happening?

This is a frequently observed phenomenon known as in-source reduction. The electrospray ionization process, while considered a "soft" ionization technique, creates a highly reducing environment at the tip of the ESI capillary.[1][2] In positive-ion mode, electrochemical reactions are necessary to generate the excess positive ions that form the spray.[3] This process can generate solvated electrons, which are potent reducing agents capable of reducing Cu(II) (d⁹) to the more stable Cu(I) (d¹⁰) state before it is even detected by the mass spectrometer.[4][5]

Q2: Can my solvent system be the cause of this reduction?

Absolutely. The choice of solvent plays a critical role in the extent of in-source reduction. Solvents with lower ionization energies, such as alcohols (methanol, ethanol), are more easily oxidized at the ESI tip, which can enhance the reduction of analytes like Cu(II) complexes.[2] A correlation has been demonstrated between the ionization energy of alcohol solvents and the amount of Cu(I) produced.[2] Protic solvents are generally required for good ESI performance, but their properties can inadvertently favor these redox artifacts.[6]

Q3: I see this reduction more with some of my copper complexes than others. Why the difference?

The stability and coordination environment of the Cu(II) complex itself is a key factor. Complexes that are more easily reduced in solution (i.e., have a higher electrochemical reduction potential) are also more susceptible to reduction in the gas phase during ESI.[2] Furthermore, the coordination number of the copper ion is crucial; it has been observed that Cu(II) is more likely to be reduced when it is coordinated by fewer ligands (e.g., two or three) compared to complexes where it is coordinated by four or five ligands.[1][7]

Q4: How can I quickly confirm if the Cu(I) signal is an artifact?

A simple way to identify the copper oxidation state is by examining the m/z value of the molecular ion. For a given complex, the Cu(I) species will have an m/z value that is 1 unit higher than the corresponding Cu(II) species due to the change in charge.[8] For example, for a peptide (P), the Cu(II) complex might be observed as [P-2H+Cu(II)] while the reduced Cu(I) form would be [P-H+Cu(I)]. Careful analysis of the isotopic pattern and mass-to-charge ratio is essential.

In-Depth Troubleshooting Guide

If the FAQs above confirm you are experiencing unwanted Cu(II) reduction, this guide provides a systematic approach to diagnose and mitigate the issue.

Step 1: Evaluate and Modify Your Solvent System

The mobile phase composition is your first and most impactful point of intervention. Since easily oxidized solvents can promote analyte reduction, altering the solvent system can create a less reducing environment.

Protocol for Solvent System Optimization:

-

Baseline Establishment: Acquire a mass spectrum of your Cu(II) complex using your standard solvent system (e.g., 80:20 Methanol:Water). Note the relative intensity ratio of the Cu(I) and Cu(II) signals.

-

Solvent Substitution: Replace the methanol in your mobile phase with acetonitrile, a solvent that is generally less reducing. Prepare and analyze the sample in a series of acetonitrile:water compositions (e.g., 50:50, 80:20).

-

Data Comparison: Compare the Cu(I)/Cu(II) signal ratios across the different solvent systems. A significant decrease in the Cu(I) signal in the acetonitrile-based mobile phase indicates that the solvent was a primary contributor to the reduction.

-

Consider Additives: If aqueous systems are required, be mindful that common additives like formic acid are preferable to trifluoroacetic acid, which can cause spray instability and signal suppression.[9]

Table 1: Influence of Solvent Composition on Cu(II) Reduction

| Solvent System | Typical Observation | Rationale |

|---|---|---|

| Methanol/Water | High degree of Cu(I) formation | Methanol has a lower ionization energy, promoting a reducing environment.[2] |

| Acetonitrile/Water | Reduced Cu(I) formation | Acetonitrile is more difficult to oxidize than methanol. |

| Nitromethane | Potential alternative for nonpolar complexes | Can sometimes analyze metal-organic compounds that are incompatible with typical ESI solvents.[10] |

Step 2: Optimize ESI Source Parameters

The physical and electrical parameters of the ESI source directly influence the electrochemical conditions and, consequently, the extent of analyte reduction.[11][12] Detuning the instrument can often mitigate these effects.[13]

Protocol for ESI Parameter Optimization:

-

Spray Voltage: Start with the lowest spray voltage that maintains a stable signal. High voltages can increase electrochemical reactions.[14] Incrementally decrease the voltage and monitor the Cu(I)/Cu(II) ratio.

-

Gas Flow Rates: Increase the nebulizer and drying gas flow rates. This can help in faster desolvation and may reduce the time for reduction reactions to occur in the ESI droplets.[13][15]

-

Source Temperature: An increase in temperature can sometimes lead to an increase in reduction.[7] Methodically vary the drying gas temperature to find an optimum that allows for efficient desolvation without promoting the reduction artifact.

-

Flow Rate Reduction: If your system allows, reducing the mobile phase flow rate into the ESI source (e.g., to the nanoliter/min range) can significantly reduce signal suppression and may alter the redox environment favorably.[9][16]

Step 3: Introduce Chemical Additives to Suppress Reduction

When solvent and source optimization are insufficient, the introduction of a chemical additive that acts as an electron scavenger can be highly effective. These additives compete with your analyte for the reducing species generated in the ESI source.

Key Additive: 4-Nitrobenzyl Alcohol (4-NBA)

-

Mechanism of Action: 4-NBA and its isomers are effective "supercharging" agents that are also potent electron scavengers.[17][18] They are thought to capture the excess electrons produced at the ESI tip, thereby preventing them from reducing the Cu(II) analyte.

Protocol for Using 4-Nitrobenzyl Alcohol (4-NBA):

-

Stock Solution: Prepare a stock solution of 4-NBA in a suitable solvent (e.g., methanol) at a concentration of approximately 1% (v/v). Note that 4-NBA is a solid at room temperature.[19][20]

-

Working Concentration: Add the 4-NBA stock solution to your mobile phase to achieve a final concentration typically in the range of 0.01% to 0.1% (v/v). The optimal concentration may require some empirical testing.

-

Analysis: Re-analyze your Cu(II) complex sample with the 4-NBA-modified mobile phase.

-

Evaluation: Compare the resulting mass spectrum to your baseline. A dramatic reduction or complete elimination of the Cu(I) signal indicates the successful suppression of the reduction artifact.

References

-

Reduction of Cu(II) in matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate.

-

Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. National Institutes of Health (NIH).

-

Reduction of Cu(II) in matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry.

-

Investigation of reduction of Cu(II) complexes in positive-ion mode electrospray mass spectrometry. ResearchGate.

-

Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances.

-

Reduction of Cu(II) in complexes with DMSO under electrospray ionization conditions. ResearchGate.

-

Redox Reactions of Copper Complexes Formed with Different β-amyloid Peptides and Their Neuropathalogical Relevance. National Institutes of Health (NIH).

-

Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.

-

Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. ACS Publications.

-

Strategies for avoiding saturation effects in ESI-MS. University of Victoria.

-

Redox buffering in an electrospray ion source using a copper capillary emitter. PubMed.

-

Reduction of signal suppression effects in ESI-MS using a nanosplitting device. PubMed.

-

The remarkable role of solvent in reaction mechanism studies by electrospray mass spectrometry. RSC Publishing.

-

Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health (NIH).

-

Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.

-

4-Nitrobenzyl alcohol. Sigma-Aldrich.

-

The amenability of different solvents to electrospray ionization mass spectrometry. University of Victoria.

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.

-

4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum. ChemicalBook.

-

New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes. Springer.

-

Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta.

-

4-NITROBENZYL ALCOHOL. Loba Chemie.

Sources

- 1. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redox buffering in an electrospray ion source using a copper capillary emitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. researchgate.net [researchgate.net]

- 8. Redox Reactions of Copper Complexes Formed with Different β-amyloid Peptides and Their Neuropathalogical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. massspec.unm.edu [massspec.unm.edu]

- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. web.uvic.ca [web.uvic.ca]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00745A [pubs.rsc.org]

- 18. New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-硝基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 20. 619-73-8 CAS | 4-NITROBENZYL ALCOHOL | Alcohols | Article No. 04955 [lobachemie.com]

Validation & Comparative

Comparative Efficacy Guide: Prezatide Copper vs. Palmitoyl Tripeptide-1

Executive Summary: The Renovator vs. The Messenger

In the landscape of bioactive peptides, Prezatide Copper (GHK-Cu) and Palmitoyl Tripeptide-1 (Pal-GHK) represent two distinct pharmacological philosophies. While they share the same core amino acid sequence (Glycyl-Histidyl-Lysine), their functional moieties dictate divergent mechanisms of action.

-

Prezatide Copper (GHK-Cu) acts as a "Systemic Renovator." It functions not merely as a signal but as a cofactor delivery system, transporting copper (Cu2+) essential for enzymatic reactions (e.g., Lysyl Oxidase) that physically cross-link collagen and repair tissue.[1]

-